Cas no 957-51-7 (Diphenamid)

Diphenamid structure
Diphenamid structure
Nombre del producto:Diphenamid
Número CAS:957-51-7
MF:C16H17NO
Megavatios:239.312284231186
MDL:MFCD00008321
CID:40407
PubChem ID:24868933

Diphenamid Propiedades químicas y físicas

Nombre e identificación

    • Diphenamid
    • N,N-Dimethyl-2,2-diphenylacetamide
    • Diphenamid Solution
    • Diphenamid Standard
    • 2,2-diphenyl-N,N-dimethylacetamide
    • 80w
    • Dif 4
    • Dimid
    • diphenylamide
    • Dymid
    • ENIDE
    • Fenam
    • N,N-dimethyl-2,2-diphenyl-acetamide
    • N,N-dimethyldiphenylacetamide
    • N,N-dimethyl-α-phenylbenzeneacetamide
    • rideon
    • u4513
    • zarur
    • Acetamide, N,N-dimethyl-2,2-diphenyl- (8CI)
    • Diphenamide (6CI, 7CI)
    • N,N-Dimethyl-α-phenylbenzeneacetamide (ACI)
    • Diherbid
    • Diphenylacetic acid dimethylamide
    • Enide 50
    • Enide 50W
    • L 34314
    • Lilly 34,314
    • N,N-Dimethyl-α,α-diphenylacetamide
    • MDL: MFCD00008321
    • Renchi: 1S/C16H17NO/c1-17(2)16(18)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3
    • Clave inchi: QAHFOPIILNICLA-UHFFFAOYSA-N
    • Sonrisas: O=C(C(C1C=CC=CC=1)C1C=CC=CC=1)N(C)C

Atributos calculados

  • Calidad precisa: 239.13100
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 18
  • Cuenta de enlace giratorio: 4
  • Complejidad: 244
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Xlogp3: nothing

Propiedades experimentales

  • Color / forma: Pure product is white crystal
  • Denso: 1.1700
  • Punto de fusión: 132-136 °C (lit.)
  • Punto de ebullición: 381.97°C (rough estimate)
  • índice de refracción: 1.5500 (estimate)
  • Estabilidad / vida útil: Stable. Incompatible with strong oxidizing agents, strong bases.
  • PSA: 20.31000
  • Logp: 2.90670
  • Merck: 13,3339
  • Disolución: In acetone at room temperaturesolubility15%,xylene3%,Dimethylformamide165g/L.

Diphenamid Información de Seguridad

  • Símbolo: GHS07
  • Palabra de señal:Warning
  • Instrucciones de peligro: H302,H412
  • Declaración de advertencia: P273
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:2
  • Código de categoría de peligro: 22-52/53
  • Instrucciones de Seguridad: S26; S37/39; S36/37/39
  • Rtecs:AB8050000
  • Señalización de mercancías peligrosas: Xn
  • Toxicidad:LD50 orally in rats: 700 mg/kg (Bailey, White)
  • Condiciones de almacenamiento:Room temperature storage
  • Términos de riesgo:R22; R52/53

Diphenamid Datos Aduaneros

  • Código HS:2924299037
  • Datos Aduaneros:

    China Customs Code:

    2924299037

    Overview:

    2924299037. lufenuron \Dibenzoyl oxalamide\Bisacylcahlor, etc. [including Chlorpyrifos\triflumuron \niclosamide \Chlorpyrifos]. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:S(Import and Export Pesticide Registration Certificate). Minimum tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Regulatory conditions:

    S.Import and Export Pesticide Registration Certificate

    Summary:

    2924299037 2-chloro-n-((4-(trifluoromethoxy)phenyl)carbamoyl)benzamide.supervision conditions:s(import or export registration certificate for pesticides).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:6.5%.general tariff:30.0%

Diphenamid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
D492295-1g
Diphenamid
957-51-7
1g
$ 385.00 2022-06-05
SHENG KE LU SI SHENG WU JI SHU
sc-239797-250mg
Diphenamid,
957-51-7
250mg
¥158.00 2023-09-05
TRC
D492295-100mg
Diphenamid
957-51-7
100mg
$75.00 2023-05-18
TRC
D492295-250mg
Diphenamid
957-51-7
250mg
$133.00 2023-05-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-DS154-0.5ml
Diphenamid
957-51-7 1000ug/ml in Acetone
0.5ml
¥652.0 2022-02-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D114516-250mg
Diphenamid
957-51-7
250mg
¥819.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D128244-1ml
Diphenamid
957-51-7 1000ug/ml in Acetone
1ml
¥391.90 2023-09-03
TRC
D492295-2.5g
Diphenamid
957-51-7
2.5g
$ 800.00 2023-09-07
A2B Chem LLC
AX62426-10mg
Diphenamid Standard
957-51-7
10mg
$75.00 2024-07-18
SHENG KE LU SI SHENG WU JI SHU
sc-239797-250 mg
Diphenamid,
957-51-7
250MG
¥158.00 2023-07-10

Diphenamid Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C → 23 °C; 2 h, 23 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C → rt; overnight, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  rt
Referencia
Regioselective reductive transamination of peptidic amides enabled by a dual Zr(IV)-H catalysis
Tang, Jian-Tao; Gan, Yu; Li, Xuejiao; Ye, Baihua, Chem, 2023, 9(4), 869-880

Synthetic Routes 2

Condiciones de reacción
1.1 Solvents: Hexamethylphosphoramide
Referencia
Simple method for the preparation of tetraphenylallene and diphenylketene dimer
Baba, Akio; Kitano, Saburo; Ohshiro, Yoshiki; Agawa, Toshio, Synthesis, 1975, (8), 537-9

Synthetic Routes 3

Condiciones de reacción
Referencia
Loperamide-based compounds as additives for biofouling management
Chai, Christina L. L.; Teo, Serena L. M.; Jameson, Felicity K. M.; Lee, Serina S. C.; Likhitsup, Asawin; et al, International Biodeterioration & Biodegradation, 2014, 89, 82-87

Synthetic Routes 4

Condiciones de reacción
1.1 Catalysts: Sodium methoxide
Referencia
Method for the preparation of N,N-dimethyl-2,2-diphenylacetamide
, Austria, , ,

Synthetic Routes 5

Condiciones de reacción
Referencia
Simultaneous preparation of carboxylic acid amides and sodium cyanate
, Hungary, , ,

Synthetic Routes 6

Condiciones de reacción
Referencia
Photostimulated reactions of N,N-disubstituted amide enolate anions with haloarenes by the SRN1 mechanism in liquid ammonia
Rossi, Roberto A.; Alonso, Ruben A., Journal of Organic Chemistry, 1980, 45(7), 1239-41

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Sodium borohydride
Referencia
The mechanism of sodium borohydride reduction of N,N-dimethyl-2-chloro-2,2-diphenylacetamide, revisited
Simig, Gyula; Lempert, Karoly; Szabadkai, Istvan; Toth, Gabor; Tamas, Jozsef, Journal of Chemical Research, 1980, (8),

Synthetic Routes 8

Condiciones de reacción
Referencia
Anomalous substitutions and reductive dehalogenations of α,α-diaryl-α-halogeno-N,N-dimethylacetamides by methoxide
Simig, Gy.; Lempert, K.; Tamas, J.; Szepesy, P., Tetrahedron Letters, 1977, (13), 1151-4

Synthetic Routes 9

Condiciones de reacción
Referencia
Single electron transfer-initiated thermal reactions of arylmethyl halides. Part 8. The reaction of 2-halo-N,N-dimethyl-2,2-diphenylacetamides with sodium methoxide in 2,2-dimethoxypropane. The effects of added acetone, temperature elevation, and of the nature of the halogen. Refinement of the reaction mechanism
Lempert, Karoly; Simig, Gyula; Tamas, Jozsef; Toth, Gabor, Journal of the Chemical Society, 1984, (12), 1927-36

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  10 min, 90 °C
1.2 Reagents: Water ;  20 min, 90 °C
1.3 12 h, 90 °C
1.4 Solvents: Water
Referencia
Direct defluorinative amidation-hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines
Wang, Biyun; Zhao, Xianghu; Liu, Qingyun; Cao, Song, Organic & Biomolecular Chemistry, 2018, 16(44), 8546-8552

Synthetic Routes 11

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: Sodium chloride Solvents: Water
Referencia
Preparation of α-deuterated carboxylic acid derivative compound and deuterated medicine
, China, , ,

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Dimethylamine ,  Dicyclohexylcarbodiimide Solvents: Dichloromethane
Referencia
Synthesis of 4,4-disubstituted 1,3-thiazole-5(4H)-thiones
Jenny, Christjohannes; Heimgartner, Heinz, Helvetica Chimica Acta, 1986, 69(2), 374-88

Synthetic Routes 13

Condiciones de reacción
Referencia
Halogenation of various α-carbonyl carbanions by carbon tetrachloride
Morel, Georges; Seux, Rene; Foucaud, Andre, Bulletin de la Societe Chimique de France, 1975, 1865, 1865-70

Synthetic Routes 14

Condiciones de reacción
1.1 Solvents: Dichloromethane ,  Tetrahydrofuran ;  0 °C; overnight, rt
Referencia
Highly Chemoselective Transamidation of Unactivated Tertiary Amides by Electrophilic N-C(O) Activation by Amide-to-Acyl Iodide Re-routing
Zuo, Dongxu; Wang, Qun; Liu, Long; Huang, Tianzeng; Szostak, Michal; et al, Angewandte Chemie, 2022, 61(24),

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Catalysts: Sodium dodecyl sulfate
Referencia
A convenient procedure for preparation of diphenylacetamide derivatives
Eckstein, Z.; Jelenski, P.; Kowal, J.; Rusek, D., Synthetic Communications, 1982, 12(3), 201-8

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Copper oxide (CuO) (nanoparticles, supported on hexagonal mesoporous silica) Solvents: Water ;  6 h, 80 °C
Referencia
Hexagonal Mesoporous Silica Supported Ultrasmall Copper Oxides for Oxidative Amidation of Carboxylic Acids
Kadam, Ravishankar G.; Petr, Martin; Zboril, Radek; Gawande, Manoj B. ; Jayaram, Radha V., ACS Sustainable Chemistry & Engineering, 2018, 6(10), 12935-12945

Synthetic Routes 17

Condiciones de reacción
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide
Referencia
Palladium-complex-catalyzed reactions of ketenes with allylic carbonates or acetates. Novel syntheses of α-allylated carboxylic esters and 1,3-dienes
Mitsudo, Takeaki; Kadokura, Mamoru; Watanabe, Yoshihisa, Journal of Organic Chemistry, 1987, 52(9), 1695-9

Synthetic Routes 18

Condiciones de reacción
1.1 Solvents: Dichloromethane ,  Water
Referencia
Palladium on Carbon-Catalyzed Silane-Reduction of Tertiary Carboxamides: Soluble Palladium Colloids are an Active Catalyst Species
Hosokawa, Satomi; Teramoto, Kazusue; Motoyama, Yukihiro, ChemistrySelect, 2016, 1(11), 2594-2602

Synthetic Routes 19

Condiciones de reacción
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  12 h, 100 °C
Referencia
Palladium-catalyzed conversion of benzylic and allylic halides into α-aryl and β,γ-unsaturated tertiary amides by the use of a carbamoylsilane
Cunico, Robert F.; Pandey, Rajesh K., Journal of Organic Chemistry, 2005, 70(22), 9048-9050

Synthetic Routes 20

Condiciones de reacción
1.1 Catalysts: Sodium methoxide
Referencia
Preparation of diphenylacetic acid dimethylamide
, Germany, , ,

Diphenamid Raw materials

Diphenamid Preparation Products

Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:957-51-7)DIPHENAMID
sfd3207
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe